molecular formula C10H13N3S B13059843 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine

4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13059843
M. Wt: 207.30 g/mol
InChI Key: XUOWHFSNPVCYOH-UHFFFAOYSA-N
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Description

4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a chemical hybrid featuring a pyrazole core substituted with a thiophene ring. This structure places it within a class of compounds of significant interest in medicinal chemistry and materials science. Thiophene derivatives are recognized for their diverse therapeutic potential, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The pyrazole moiety is similarly a privileged structure in drug discovery, known for its presence in various commercially available drugs and its application in developing compounds with anti-diabetic, anti-tumor, and anti-viral properties . The fusion of these two heterocyclic systems creates a promising scaffold for exploring new structural prototypes with enhanced pharmacological activity. This compound is specifically valuable for researchers investigating novel antimicrobial agents. Structurally similar pyrazole and thiophene derivatives have shown potent activity against a range of bacterial strains, including Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 4 µg/mL . The mechanism of action for such hybrids is an active area of research, with in silico studies suggesting potential inhibition of bacterial targets like dihydrofolate reductase (DHFR) . Beyond its biological applications, the thiophene-pyrazole structure is also relevant in material science. Related compounds have been studied for their optoelectronic properties and potential use in organic semiconductors and non-linear optical (NLO) applications, making them candidates for developing new photovoltaic and optoelectronic devices . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

4-ethyl-5-(3-methylthiophen-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-3-7-8(12-13-10(7)11)9-6(2)4-5-14-9/h4-5H,3H2,1-2H3,(H3,11,12,13)

InChI Key

XUOWHFSNPVCYOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=C(C=CS2)C

Origin of Product

United States

Preparation Methods

Cyclization of 3-Methylthiophene-2-Carbaldehyde with Hydrazine Derivatives

The most common and direct synthetic route involves the reaction of 3-methylthiophene-2-carbaldehyde with hydrazine or substituted hydrazines, followed by cyclization to form the pyrazole ring. This method typically proceeds as follows:

  • Step 1: Condensation of 3-methylthiophene-2-carbaldehyde with hydrazine hydrate in ethanol or another suitable solvent.
  • Step 2: Cyclization under reflux or controlled heating to close the pyrazole ring.
  • Step 3: Introduction of the ethyl substituent at the 4-position, often achieved via alkylation or by using ethyl-substituted hydrazine derivatives.

Reaction Conditions:

Parameter Typical Range/Value
Solvent Ethanol, Acetic acid
Temperature Reflux (~78°C for ethanol) or 100-120°C
Catalyst Acid catalysts like p-toluenesulfonic acid (p-TsOH) may be used
Reaction Time 1–24 hours depending on scale and method

This method yields the target compound with purity typically above 95%, with yields ranging from 55% to 80% depending on optimization.

Ester and Oxonitrile Intermediate Route with Sonication

A more elaborate method involves multi-step synthesis starting from carboxylic acids:

  • Step 1: Conversion of carboxylic acid to methyl ester via reflux with methanol and sulfuric acid under nitrogen.
  • Step 2: Formation of oxonitrile intermediate by reaction of methyl ester with sodium hydride in toluene, followed by reflux.
  • Step 3: Cyclization of oxonitrile with hydrazine hydrate under sonication (ultrasound irradiation) in acetic acid for 1–2 hours to form the pyrazole ring.

This sonication-assisted cyclization enhances reaction rates and yields (typically 55–67%) and allows for the synthesis of various substituted pyrazoles, including thiophene derivatives.

Direct Synthesis from Esters Using tert-Butoxide Base

An alternative approach involves direct synthesis of 5-aminopyrazoles from esters using potassium tert-butoxide as a strong base in tetrahydrofuran (THF):

  • Step 1: Dissolution of potassium tert-butoxide in THF.
  • Step 2: Addition of ethyl ester and acetylene derivatives to generate α,β-alkynones.
  • Step 3: Reflux and cyclization to form the pyrazole ring.
  • Step 4: Purification by silica gel chromatography.

This method allows for the preparation of 3,5-disubstituted pyrazoles with good regioselectivity and yields, and can be adapted for ethyl and thiophene substituents by choosing appropriate starting esters and alkynes.

Domino Reactions and Microwave-Assisted Synthesis

Recent advances include domino reactions involving arylglyoxals and pyrazol-5-amines under microwave irradiation:

  • Use of p-toluenesulfonic acid as a catalyst in dimethylformamide (DMF) solvent.
  • Microwave heating at 120 °C for rapid cyclization and condensation.
  • Formation of pyrazolo-fused derivatives with high efficiency.

Though this method is more commonly applied to fused pyrazole systems, it demonstrates the potential for rapid synthesis of pyrazole derivatives, possibly adaptable to 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine with suitable precursors.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Aldehyde + Hydrazine Cyclization 3-methylthiophene-2-carbaldehyde + hydrazine Ethanol, reflux, acid catalyst 55–80 Simple, direct synthesis Requires regioselectivity control
Ester → Oxonitrile → Sonication Carboxylic acid → methyl ester → oxonitrile + hydrazine hydrate Sonication, acetic acid, reflux 55–67 Faster reaction, good yields Multi-step, requires sonicator
Ester + tert-Butoxide Base Ethyl ester + acetylene + KOtBu THF, reflux, chromatography 60–85 High regioselectivity, scalable Requires strong base handling
Microwave-Assisted Domino Reaction Arylglyoxals + pyrazol-5-amines DMF, p-TsOH, microwave, 120 °C 60–70 Rapid, efficient Specialized equipment needed

Analytical Confirmation and Purification

  • Purification: Typically achieved by recrystallization or column chromatography using silica gel with solvents such as ethyl acetate/hexane mixtures.
  • Structural Confirmation: X-ray crystallography confirms pyrazole ring formation and substituent positioning. Complementary spectroscopic techniques include:
    • ^1H and ^13C NMR to verify proton environments and carbon framework.
    • IR spectroscopy to confirm NH stretching (~3300–3400 cm⁻¹).
    • Mass spectrometry for molecular weight confirmation.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has been studied for its potential as an anti-cancer agent.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism involved apoptosis induction through the activation of caspase pathways .

Agrochemicals

Fungicidal Properties
The compound has demonstrated fungicidal activity against several plant pathogens. Its application in agriculture could provide an effective solution for crop protection.

Case Study: Crop Protection

In field trials, 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine was applied to crops affected by fungal diseases. The results showed a reduction in disease incidence by up to 70%, suggesting its efficacy as a biofungicide .

Material Science

Polymer Chemistry
This compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research focused on synthesizing a polymer using 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine as a monomer. The resulting polymer exhibited improved tensile strength and thermal resistance compared to traditional polymers, making it suitable for high-performance applications .

Comparative Analysis of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-cancer properties; induces apoptosis
AgrochemicalsEffective against plant pathogens
Material ScienceEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene-Containing Pyrazole Derivatives

1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS: 956387-06-7)
  • Structure : The thiophene is linked via a methylene bridge to the pyrazole ring, unlike the direct substitution in the target compound.
  • Molecular Weight : 193.27 g/mol .
3-(5-Chlorothiophen-2-yl)-N-(4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)propanamide
  • Synthesis : Derived from 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS: 1311184-64-1), this compound replaces the thiophene with a pyridinyl group .
  • Relevance : The pyridinyl substituent enhances hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic thiophene in the target compound.

Pyrazole Derivatives with Aromatic Substituents

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 41554-51-2)
  • Structure : Features a 4-methoxyphenyl group at position 1 and a phenyl group at position 3.
  • Molecular Weight : 265.32 g/mol .
4-(4-Fluorophenyl)-1H-pyrazol-5-amine Derivatives
  • Application : Used in anti-mycobacterial agents. The fluorine atom introduces electronegativity, affecting electronic distribution and metabolic stability .
  • Comparison : Fluorophenyl groups are more electron-withdrawing than thiophene, which could influence redox properties and target selectivity.

Biological Activity

4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by its unique molecular structure, which includes a pyrazole ring substituted with an ethyl group and a methylthiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).

Molecular Structure and Properties

The molecular formula of 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is C10H13N3SC_{10}H_{13}N_{3}S with a molecular weight of approximately 221.32 g/mol. The compound's structure is significant as it influences its biological activity.

PropertyValue
Molecular FormulaC10H13N3SC_{10}H_{13}N_{3}S
Molecular Weight221.32 g/mol
CAS Number1187561-36-9

Biological Activity Overview

Research has demonstrated that pyrazole derivatives exhibit various pharmacological activities. The following sections detail specific activities associated with 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).

Research Finding: A derivative similar to 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine exhibited notable anti-inflammatory effects by reducing LPS-induced inflammation in vitro .

Antibacterial Activity

Antibacterial properties of pyrazole derivatives have been documented extensively. Compounds within this class have shown effectiveness against various bacterial strains by disrupting cell membrane integrity or inhibiting bacterial growth.

Research Finding: A study highlighted that several synthesized pyrazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrazole structure can lead to enhanced antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Variations in substituents on the pyrazole ring can significantly alter the compound's pharmacological profile.

Compound NameCAS NumberBiological Activity
4-Ethyl-3-(3-methylthiophen-2-YL)-1H-pyrazol-5-amino1187561-36-9Potential antitumor and anti-inflammatory
4-Methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amino1239692-57-9Antibacterial
4-Ethyl-1-methyl-3-(5-methylthiophen-2-YL)-1H-pyrazol1156897-84-5Antitumor

Q & A

Q. What are the standard synthetic methodologies for constructing the pyrazole core in 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine?

The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines (e.g., monomethylhydrazine) with β-ketoesters or α,β-unsaturated ketones. For example, cyclization of ethyl acetoacetate with substituted hydrazines under acidic conditions yields 1H-pyrazole intermediates. Subsequent functionalization at the 3- and 4-positions is achieved through cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene incorporation) or nucleophilic substitution . Optimization of regioselectivity during cyclization is critical and often requires temperature control (e.g., 120°C in POCl₃) .

Q. How is the structural integrity of 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine confirmed experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry, particularly for resolving tautomeric ambiguity (e.g., 1H-pyrazole vs. 2H-pyrazole). For instance, single-crystal studies of analogous pyrazole derivatives (e.g., halogenated pyrazol-5-amines) reveal planar pyrazole rings with dihedral angles <5° between substituents, ensuring minimal steric distortion . Complementary techniques include 1H^1H/13C^{13}C NMR (to identify amine protons and thiophene coupling) and IR spectroscopy (to confirm NH/amine stretches at 3300–3400 cm⁻¹) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Primary assays focus on antimicrobial and anticancer activity. For antimicrobial screening, broth microdilution (MIC/MBC) against Mycobacterium tuberculosis H37Rv or Gram-positive/negative pathogens is standard . Anticancer evaluation employs cell viability assays (e.g., MTT) using human cancer cell lines (e.g., HeLa, MCF-7). Mechanistic studies may include tubulin polymerization inhibition assays, as pyrazole derivatives often target microtubule dynamics .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Regioselectivity in pyrazole substitution is influenced by electronic and steric factors. For example, introducing bulky groups (e.g., 3-methylthiophen-2-yl) at the 3-position directs electrophilic substitution to the 4- or 5-positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, protecting the amine group (e.g., acetylation) before functionalization minimizes undesired side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., potent antitubercular activity in one study vs. inactivity in another) often arise from assay variability (e.g., inoculum size, solvent effects). Normalize data using positive controls (e.g., isoniazid for TB assays) and validate via orthogonal methods (e.g., time-kill kinetics). Structural analogs (e.g., 4-methoxyphenyl derivatives) can clarify structure-activity relationships (SAR) by isolating electronic effects .

Q. How are dynamic processes (e.g., tautomerism) in the pyrazole-amine system characterized?

Variable-temperature NMR (1H^1H, 15N^{15}N) and 1H^1H-15N^{15}N HMBC experiments can detect tautomeric equilibria. For example, pyrazol-5-amines exhibit slow exchange between amine and imine forms in DMSO-d₆ at 298 K, resolved as separate signals below 250 K . Solid-state 13C^{13}C CP/MAS NMR further distinguishes tautomers by analyzing chemical shifts of ring carbons .

Q. What computational methods support SAR studies for pyrazole derivatives?

Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., mycobacterial enoyl-ACP reductase). QSAR models using Hammett constants or DFT-derived descriptors (e.g., HOMO/LUMO energies) correlate electronic effects (e.g., thiophene methyl substitution) with activity trends. MD simulations assess binding stability over 100+ ns trajectories .

Q. How is stereochemical purity ensured during scale-up synthesis?

Chiral HPLC (e.g., Chiralpak IA/IB columns) resolves enantiomers, while asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes). For example, enantioselective hydrogenation of α,β-unsaturated ketones yields pyrazole precursors with >95% ee .

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